4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid
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Overview
Description
4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO4 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid typically involves the acylation of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar acylation reactions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid: A precursor in the synthesis of 4-Acetamido-2,2-dimethyltetrahydro-2h-pyran-4-carboxylic acid.
4-Aminotetrahydro-2H-pyran-4-carboxylic acid: Another derivative of tetrahydropyran with different functional groups.
Uniqueness
This compound is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-acetamido-2,2-dimethyloxane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-10(8(13)14)4-5-15-9(2,3)6-10/h4-6H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
CHWOXTFOKQAFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCOC(C1)(C)C)C(=O)O |
Origin of Product |
United States |
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